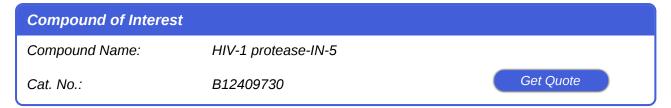


Early Development of HIV-1 Protease Inhibitor IN-5: A Technical Overview

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For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the early research and development of the potent HIV-1 protease inhibitor, designated as IN-5 (also known as compound 13c). This document summarizes the available quantitative data, outlines plausible experimental methodologies based on the cited research, and provides visualizations of the inhibitor's design and mechanism of action.

Executive Summary

HIV-1 protease is a critical enzyme in the viral life cycle, responsible for cleaving viral polyproteins into mature, functional proteins. Inhibition of this enzyme leads to the production of non-infectious virions, making it a key target for antiretroviral therapy. Early research on a novel series of HIV-1 protease inhibitors identified compound IN-5 (13c) as a highly potent molecule with significant activity against both wild-type and drug-resistant strains of HIV-1. This inhibitor was rationally designed to enhance interactions with the S1' subsite of the HIV-1 protease active site.

Quantitative Data Summary

The primary quantitative measure of IN-5's efficacy is its half-maximal inhibitory concentration (IC50), which indicates the concentration of the inhibitor required to reduce the activity of the HIV-1 protease enzyme by 50%. The available data for IN-5 and a related compound are presented below.



Compound	Target	IC50 (nM)	P1' Ligand	P2' Ligand
IN-5 (13c)	HIV-1 Protease	1.64	(R)-isopropanol	4- trifluoromethylph enylsulfonamide
13e	HIV-1 Protease	2.33	(R)-isopropanol	4- trifluoromethylph enylsulfonamide

Data sourced from Zhu M, et al. Bioorg Med Chem. 2020 Aug 15;28(16):115623.[1]

Experimental Protocols

While the full detailed experimental protocols from the primary research could not be accessed, the following methodologies are standard in the field of HIV-1 protease inhibitor development and are consistent with the information available in the abstracts of the cited publication.

HIV-1 Protease Inhibition Assay (FRET-based)

This assay is commonly used to determine the in vitro inhibitory activity of compounds against purified HIV-1 protease.

- Reagents and Materials:
 - Recombinant HIV-1 protease
 - Fluorogenic substrate: A peptide containing a cleavage site for HIV-1 protease, flanked by a fluorescent donor and a quencher molecule.
 - Assay buffer (e.g., Sodium acetate buffer, pH 5.5, containing NaCl, EDTA, and DTT).
 - Test compound (IN-5) dissolved in DMSO.
 - 96-well microtiter plates.
 - Fluorescence plate reader.



Procedure:

- The test compound (IN-5) is serially diluted in DMSO and then added to the wells of a 96well plate.
- 2. Recombinant HIV-1 protease is added to each well containing the test compound and incubated for a pre-determined period at 37°C to allow for inhibitor binding.
- 3. The fluorogenic substrate is added to each well to initiate the enzymatic reaction.
- 4. The fluorescence intensity is measured kinetically over time using a fluorescence plate reader (Excitation/Emission wavelengths are dependent on the specific fluorogenic substrate used).
- 5. The rate of substrate cleavage is determined from the linear phase of the reaction.
- 6. The IC50 value is calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Antiviral Activity Assay in Cell Culture

This assay measures the ability of a compound to inhibit HIV-1 replication in a cellular context.

- · Cells and Virus:
 - A susceptible human T-cell line (e.g., MT-4 or CEM).
 - A laboratory-adapted strain of HIV-1 (e.g., HIV-1 IIIB) or clinical isolates, including drugresistant variants.
- Procedure:
 - 1. Cells are seeded in 96-well plates.
 - 2. The test compound (IN-5) is serially diluted and added to the cells.
 - 3. A known amount of HIV-1 virus stock is added to the wells to infect the cells.

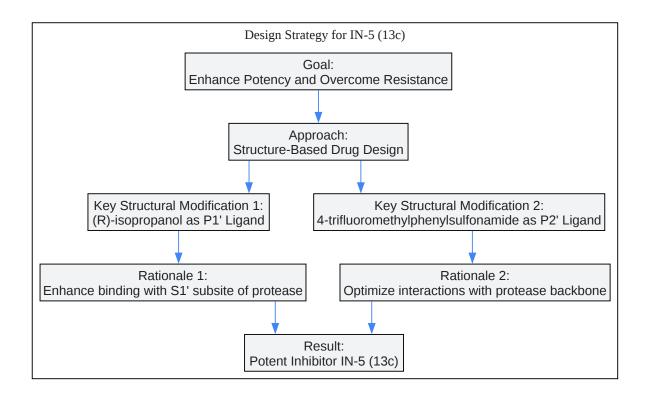


- 4. The plates are incubated for several days at 37°C in a CO2 incubator to allow for viral replication.
- 5. After the incubation period, the extent of viral replication is quantified. This can be done through various methods, such as:
 - MTT assay: Measures cell viability, as HIV-1 infection leads to cytopathic effects.
 - p24 antigen ELISA: Measures the amount of the viral core protein p24 in the culture supernatant.
 - Reverse transcriptase activity assay: Measures the activity of the viral reverse transcriptase enzyme in the culture supernatant.
- 6. The EC50 (50% effective concentration) is calculated, representing the concentration of the compound that inhibits viral replication by 50%.

Visualizations

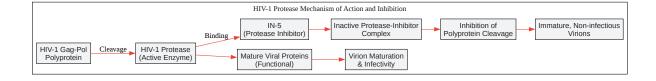
The following diagrams illustrate the logical relationships in the design of IN-5 and the general mechanism of HIV-1 protease inhibition.





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Caption: Design strategy for the development of the HIV-1 protease inhibitor IN-5 (13c).





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Caption: General mechanism of HIV-1 protease action and its inhibition by IN-5.

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References

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